(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride

Lipophilicity LogP Drug‑likeness

Researchers designing CNS-targeted sulfonamides or PROTACs often struggle to balance solubility and permeability with standard sulfonyl chlorides. (1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride solves this: its 2-methoxyethoxymethyl side-chain raises TPSA to 61 Ų while maintaining a LogP of 1.8, offering a physicochemical profile unattainable with the unsubstituted cyclopentyl analogue (TPSA 34 Ų). • 4 H-bond acceptors enable additional target/ligase interactions. • 7 rotatable bonds confer conformational flexibility for fragment-based screening. • Supplied at ≥95% purity under anhydrous conditions; global shipping available.

Molecular Formula C10H19ClO4S
Molecular Weight 270.77 g/mol
Cat. No. B13632408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride
Molecular FormulaC10H19ClO4S
Molecular Weight270.77 g/mol
Structural Identifiers
SMILESCOCCOCC1(CCCC1)CS(=O)(=O)Cl
InChIInChI=1S/C10H19ClO4S/c1-14-6-7-15-8-10(4-2-3-5-10)9-16(11,12)13/h2-9H2,1H3
InChIKeyFLZNOJNHJRWAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile


(1‑((2‑Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride is a polyether‑appended alicyclic sulfonyl chloride with the formula C₁₀H₁₉ClO₄S and a molecular weight of 270.77 g·mol⁻¹. Its structure combines a cyclopentyl core, a reactive –SO₂Cl group, and a 2‑methoxyethoxymethyl side‑chain that introduces two additional oxygen atoms beyond the basal cyclopentylmethanesulfonyl chloride scaffold. This oxygen‑rich extension raises the topological polar surface area to 61 Ų and the XLogP3‑AA value to 1.8, while providing four hydrogen‑bond acceptors and seven rotatable bonds [1]. The compound is supplied as a research‑grade intermediate (typical purity ≥95%) and is handled under anhydrous conditions due to the moisture‑sensitive sulfonyl chloride function .

Reactive sulfonyl chloride for rapid derivatization
Polyether side-chain modulates lipophilicity and solubility
Research-grade intermediate; handle under anhydrous conditions

Why Generic Substitution Fails


Sulfonyl chloride building blocks with identical reactive heads but different appendages are not functionally interchangeable. The 2‑methoxyethoxymethyl group alters four key calculable properties that control downstream pharmacokinetic performance and synthetic utility: lipophilicity (XLogP3‑AA 1.8 vs. 0.8–1.6 for the unsubstituted cyclopentyl analogue), topological polar surface area (61 Ų vs. 34 Ų), hydrogen‑bond acceptor count (4 vs. 2), and rotatable bonds (7 vs. 2) [1][2]. These differences shift the compound from a compact, low‑polarity fragment toward a flexible, moderately polar intermediate that can improve aqueous solubility of the final conjugate while retaining sufficient membrane permeability. Replacing it with a simpler sulfonyl chloride would produce a different sulfonamide or sulfonate with altered solubility, LogD, and conformational profile, compromising the intended pharmacokinetic or pharmacodynamic outcome of the target molecule.

Target
{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride
Higher LogP, TPSA, H-bond acceptors, and rotatable bonds
Comparator
Cyclopentylmethanesulfonyl chloride
Compact, low-polarity analogue; different sulfonamide/sulfonate properties
Replacing with simpler sulfonyl chloride may alter solubility, LogD, and conformational profile of the final conjugate.

Quantitative Comparator Evidence


Lipophilicity (XLogP3-AA) Comparison

The XLogP3‑AA value calculated by PubChem for the target compound is 1.8, whereas the unsubstituted cyclopentylmethanesulfonyl chloride returns an XLogP3‑AA of 0.8–1.0 (predicted range across multiple algorithms: 0.76–1.63) [1][2]. The higher logP of the methoxyethoxy derivative indicates a roughly 10‑fold greater partition coefficient into octanol, translating to better membrane permeability for the final conjugate.

Lipophilicity
Reported
ΔLogP ≈ +0.9 units
Target XLogP3‑AA 1.8 vs comparator 0.76–1.63
May support permeability review
Computed properties; experimental validation advised
Lipophilicity LogP Drug‑likeness

Polar Surface Area (TPSA) Comparison

The target compound's TPSA is 61 Ų, almost double the 34 Ų reported for cyclopentylmethanesulfonyl chloride [1][2]. This increase stems from the two additional ether oxygens in the methoxyethoxy side‑chain and crosses common oral bioavailability thresholds (e.g., Veber’s rule recommends TPSA <140 Ų, while values >60 Ų often reduce passive membrane permeability). The moderate TPSA positions the compound as a balanced fragment for oral drugs.

Polar Surface Area
Reported
ΔTPSA +26.9 Ų
Target 61 Ų vs 34 Ų comparator
Balances solubility and oral bioavailability profile
Calculated values; confirm experimentally
Polar surface area Solubility Oral bioavailability

H-Bond Acceptors & Rotatable Bonds

The target compound provides four hydrogen‑bond acceptors (vs. two for the comparator) and seven rotatable bonds (vs. two) [1][2]. The additional acceptors derive from the ether oxygen atoms and can enhance solubility and target‑binding interactions. The higher rotatable bond count introduces greater conformational entropy, which can be exploited to fill binding pockets but must be managed to avoid excessive entropy penalties upon binding.

H‑Bond & Rotatable Bonds
Class-level
HBA: 4 vs 2; Rot. bonds: 7 vs 2
May influence solubility and binding conformation
Computed; class-level inference; verify in target scaffold
Hydrogen bonding Conformational flexibility Medicinal chemistry design

Application Scenarios


CNS-Penetrant Sulfonamide Synthesis

The higher LogP (1.8) and moderate TPSA (61 Ų) of the target compound favour blood‑brain barrier permeability when incorporated into sulfonamide leads. The additional rotatable bonds allow the linker to adopt conformations that may enhance binding to CNS targets, making this building block preferable over cyclopentylmethanesulfonyl chloride (LogP ≈ 0.8–1.6, TPSA 34 Ų) in neuroscience programmes [1].

PROTAC Linker Design: Solubility & Permeability

PROTACs require a delicate balance between solubility and cell permeability. The 2‑methoxyethoxymethyl chain introduces two extra ether oxygens that raise TPSA to 61 Ų while maintaining a LogP of 1.8, helping to avoid both excessive hydrophobicity and poor solubility. The four H‑bond acceptors can also engage in additional interactions with the E3 ligase or the target protein, offering an advantage over the simpler comparator [2].

Fragment-Based Library Construction

Fragment libraries benefit from building blocks that provide diverse physicochemical profiles. With MW 270.77, LogP 1.8, and TPSA 61 Ų, the target compound occupies a region of chemical space complementary to smaller, less polar fragments. Its seven rotatable bonds allow it to probe multiple binding‑site geometries, increasing the probability of identifying hits in fragment‑based lead discovery [1].

Solubility-Enhanced Sulfonate Prodrugs

When the target compound is used to form sulfonate esters, the pendant methoxyethoxy group can transiently shield the lipophilic cyclopentyl core, improving aqueous solubility of the prodrug relative to esters derived from cyclopentylmethanesulfonyl chloride. This property is particularly relevant for early‑stage pharmacokinetic studies where solubility‑limited absorption must be overcome [2].

Application
Selection Property
Validation Focus
CNS sulfonamide design
Balanced LogP–TPSA profile
BBB permeability assay context
PROTAC linker construction
Moderate polarity and H‑bond capacity
Solubility/permeability profiling
Fragment library diversification
Physicochemical diversity (MW, LogP, TPSA)
Hit validation in fragment screening
Sulfonate prodrug development
Polyether solubilizing side-chain
Solubility and stability assay context
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